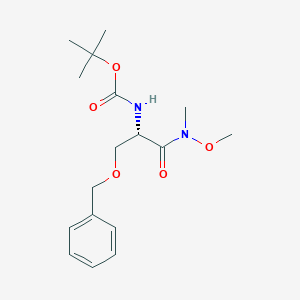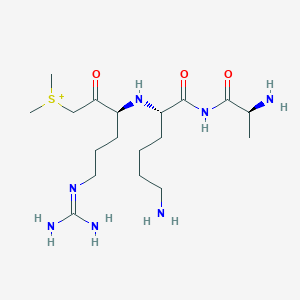
Alanyl-lysyl-arginylmethyldimethylsulfonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyl-lysyl-arginylmethyldimethylsulfonium (AKR-501) is a synthetic peptide that has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology. It is a tripeptide with the sequence Ala-Lys-Arg and a sulfonium group attached to the methyl group of one of its arginine residues.
Mecanismo De Acción
The mechanism of action of Alanyl-lysyl-arginylmethyldimethylsulfonium is not fully understood. However, it has been suggested that Alanyl-lysyl-arginylmethyldimethylsulfonium exerts its anti-inflammatory and anti-tumor effects by modulating the immune system. Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce the production of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Alanyl-lysyl-arginylmethyldimethylsulfonium can inhibit the proliferation and migration of cancer cells. Additionally, Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative stress. In vivo studies have demonstrated that Alanyl-lysyl-arginylmethyldimethylsulfonium can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Alanyl-lysyl-arginylmethyldimethylsulfonium is that it is relatively easy to synthesize using SPPS or SPPS. Additionally, Alanyl-lysyl-arginylmethyldimethylsulfonium has been shown to have low toxicity in vitro and in vivo. However, one limitation of Alanyl-lysyl-arginylmethyldimethylsulfonium is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on Alanyl-lysyl-arginylmethyldimethylsulfonium. One direction is to further investigate its anti-inflammatory and anti-tumor properties, particularly in animal models. Another direction is to explore its potential use as a carrier molecule for drug delivery. Additionally, research could focus on optimizing the synthesis method of Alanyl-lysyl-arginylmethyldimethylsulfonium to increase its yield and purity. Finally, further studies could be conducted to elucidate the mechanism of action of Alanyl-lysyl-arginylmethyldimethylsulfonium.
Métodos De Síntesis
Alanyl-lysyl-arginylmethyldimethylsulfonium can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of amino acids to a solid support, with each amino acid protected by a temporary protecting group. The SPPS method has been used to synthesize Alanyl-lysyl-arginylmethyldimethylsulfonium with high purity.
Aplicaciones Científicas De Investigación
Alanyl-lysyl-arginylmethyldimethylsulfonium has been studied for its potential applications in various fields, including medicine and biotechnology. In medicine, Alanyl-lysyl-arginylmethyldimethylsulfonium has been investigated for its anti-inflammatory and anti-tumor properties. In biotechnology, Alanyl-lysyl-arginylmethyldimethylsulfonium has been studied for its potential use as a carrier molecule for drug delivery.
Propiedades
Número CAS |
120218-56-6 |
|---|---|
Nombre del producto |
Alanyl-lysyl-arginylmethyldimethylsulfonium |
Fórmula molecular |
C18H38N7O3S+ |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
[(3S)-3-[[(2S)-6-amino-1-[[(2S)-2-aminopropanoyl]amino]-1-oxohexan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexyl]-dimethylsulfanium |
InChI |
InChI=1S/C18H37N7O3S/c1-12(20)16(27)25-17(28)14(7-4-5-9-19)24-13(15(26)11-29(2)3)8-6-10-23-18(21)22/h12-14,24H,4-11,19-20H2,1-3H3,(H4-,21,22,23,25,27,28)/p+1/t12-,13-,14-/m0/s1 |
Clave InChI |
JEINHIKMWKOZRF-IHRRRGAJSA-O |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@H](CCCCN)N[C@@H](CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES canónico |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
Otros números CAS |
120218-56-6 |
Sinónimos |
Ala-Lys-Arg-CH2S+(CH3)2 alanyl-lysyl-arginylmethyldimethylsulfonium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



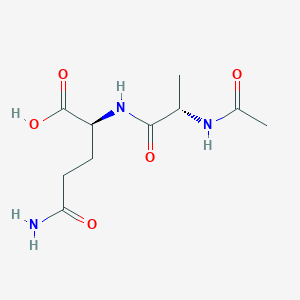
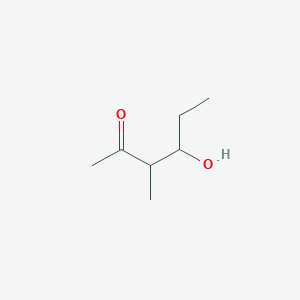
![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
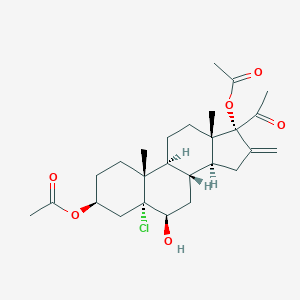
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
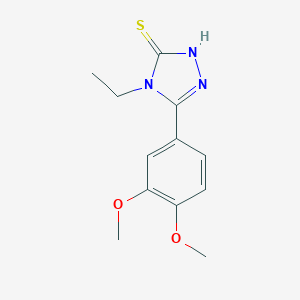
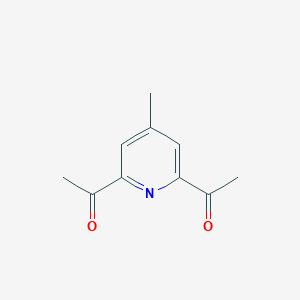
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
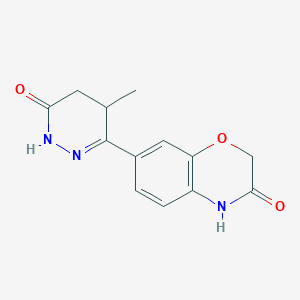
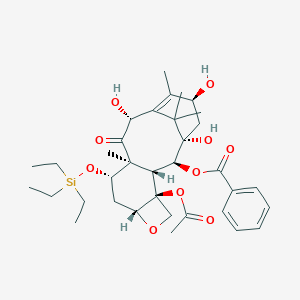
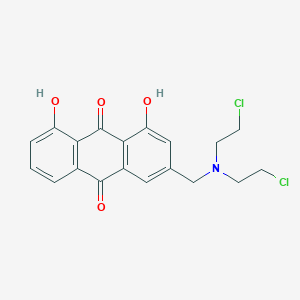
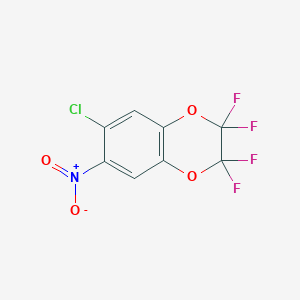
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
